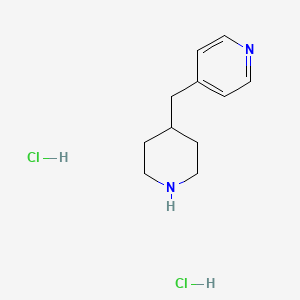

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11;;/h1-2,5-6,11,13H,3-4,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJFVPHRYVOBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592101 | |

| Record name | 4-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172465-66-5 | |

| Record name | 4-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidin-4-ylmethylpyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis route to 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a versatile heterocyclic building block of significant interest in pharmaceutical research and development. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic pathways. It is intended for an audience of researchers, medicinal chemists, and process development professionals who require a deep, actionable understanding of the synthesis of this important intermediate. We will explore key methodologies, including direct catalytic hydrogenation and multi-step sequences from piperidone precursors, offering field-proven insights into optimizing these transformations.

Introduction and Significance

4-(Piperidin-4-ylmethyl)pyridine and its dihydrochloride salt are crucial intermediates in the synthesis of a wide array of bioactive molecules.[1] The molecular scaffold, featuring both a piperidine and a pyridine ring linked by a methylene bridge, is a common motif in compounds targeting the central nervous system (CNS). The piperidine moiety often enhances receptor binding and improves pharmacokinetic properties, while the pyridine ring serves as a versatile handle for further chemical modification.[2][3] Consequently, this compound is a key starting material for developing novel therapeutics, particularly for neurological disorders.[1]

Physicochemical Properties

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it ideal for laboratory use and subsequent reaction setups.

| Property | Value | Reference |

| CAS Number | 1172465-66-5 | [1][4][5] |

| Molecular Formula | C₁₁H₁₆N₂ · 2HCl | [1][4] |

| Molecular Weight | 249.18 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| SMILES | C1CNCCC1CC2=CC=NC=C2.Cl.Cl | [4] |

Retrosynthetic Analysis and Key Strategies

The synthesis of 4-(Piperidin-4-ylmethyl)pyridine hinges on the construction of the saturated piperidine ring from an aromatic pyridine precursor. The most direct and industrially favored approach is the reduction of a pre-formed 4-(pyridin-4-ylmethyl)pyridine skeleton.

Caption: Retrosynthetic analysis of the target compound.

Two primary strategies emerge from this analysis:

-

Route A: Direct Catalytic Hydrogenation. This is the most atom-economical approach, involving the direct reduction of the pyridine ring of 4-(pyridin-4-ylmethyl)pyridine.

-

Route B: Synthesis from a Piperidone Core. This pathway involves building the exocyclic methylene-pyridine moiety onto a pre-existing N-protected 4-piperidone ring, followed by reduction and deprotection.

Synthesis Route A: Catalytic Hydrogenation of 4-(Pyridin-4-ylmethyl)pyridine

This is the most established and efficient method for large-scale production. The core of this process is the catalytic hydrogenation of the pyridine ring, a transformation that requires breaking the aromaticity and is therefore typically performed under forcing conditions or with highly active catalysts.[6][7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Piperidin-4-ylmethylpyridine dihydrochloride | CAS 1172465-66-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 4-((Piperidin-4-yl)methyl)pyridine dihydrochloride | CAS 1172465-66-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Characterization of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Abstract

This technical guide provides an in-depth exploration of the analytical characterization of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride, a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Possessing both a pyridine and a piperidine moiety, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's physicochemical properties, a conceptual synthetic approach, and a multi-faceted strategy for its structural elucidation and purity assessment. By detailing the causality behind experimental choices and providing robust, step-by-step protocols for key analytical techniques, this guide aims to establish a framework for the confident and accurate characterization of this important chemical entity.

Introduction: The Strategic Value of the Pyridine-Piperidine Scaffold

The Pyridine and Piperidine Moieties in Modern Drug Design

The pyridine ring system is one of the most prolific heterocycles in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold. Similarly, the piperidine ring, a saturated heterocycle, is a fundamental component in natural products and synthetic drugs, often utilized to improve solubility, modulate basicity, and provide a rigid three-dimensional structure for precise receptor interaction. The combination of these two scaffolds into a single molecule, as seen in 4-(Piperidin-4-ylmethyl)pyridine, creates a powerful platform for developing compounds with diverse pharmacological activities.

Profile of this compound

This compound is an off-white solid that functions as a key intermediate in chemical synthesis. Its structure allows for the derivatization of the piperidine nitrogen, making it a versatile precursor for creating libraries of compounds for screening. It is particularly valued in programs aimed at neurological disorders, where the piperidine and pyridine groups can contribute to enhanced receptor binding and specificity. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various laboratory settings. Beyond pharmaceuticals, its utility extends to agrochemicals and materials science, where it can act as a specialized ligand in coordination chemistry.

Physicochemical Properties and Safe Handling

Core Compound Specifications

A thorough understanding of a compound's fundamental properties is the first step in any research endeavor. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(Piperidin-4-ylmethyl)pyridine;dihydrochloride | N/A |

| Synonyms | Pyridine, 4-(4-piperidinylmethyl)-, hydrochloride (1:2) | |

| CAS Number | 1172465-66-5 | |

| Molecular Formula | C₁₁H₁₆N₂·2HCl (or C₁₁H₁₈Cl₂N₂) | |

| Molecular Weight | 249.18 g/mol | |

| Appearance | Off-white solid | |

| Purity | ≥ 95% (as determined by HPLC) | |

| Storage Conditions | Store at 0-8°C, keep container tightly closed in a dry, cool, and well-ventilated place. |

Laboratory Safety and Handling Protocols

Given its chemical nature as a hydrochloride salt of a diamine, appropriate safety measures are paramount. While a specific Safety Data Sheet (SDS) is not publicly available, data from structurally related piperidine and pyridine compounds indicate a need for caution.

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles. Use only under a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from strong oxidizing agents and strong acids, as these are incompatible materials.

-

First Aid Measures:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis and Purification Strategy

While specific synthesis procedures for this compound are proprietary, a logical retrosynthetic approach can be inferred from standard organic chemistry principles. A common and effective strategy involves the catalytic hydrogenation of a pyridine-based precursor, a well-established method for producing piperidine rings.

The purification and verification of the final product are critical. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of such compounds.

Caption: High-level workflow for HPLC-based purity analysis.

Protocol 1: General Reverse-Phase HPLC for Purity Assessment

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Rationale: TFA is a common ion-pairing agent that improves peak shape for basic compounds like amines.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 280 nm.

-

Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. The purity should be ≥ 95%.

-

A Multi-Technique Approach to Structural Characterization

Caption: Orthogonal workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of an organic molecule. Both ¹H and ¹³C NMR experiments are essential.

-

Causality & Predicted Analysis:

-

¹H NMR: This experiment will confirm the presence and connectivity of all protons. For 4-(Piperidin-4-ylmethyl)pyridine, we expect distinct regions:

-

Aromatic Region (~7.0-8.5 ppm): Protons on the pyridine ring will appear here, likely as two distinct doublets due to their ortho/meta coupling.

-

Piperidine & Methylene Protons (~1.5-3.5 ppm): This region will be more complex. The methylene bridge protons (-CH₂-) will likely appear as a doublet. The piperidine ring protons will show complex splitting patterns. Protons adjacent to the nitrogen will be shifted further downfield.

-

NH Protons: The two N-H protons (one on the piperidinium ion and one on the pyridinium ion) will be present, potentially as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

-

-

¹³C NMR: This confirms the carbon skeleton. We expect 11 distinct carbon signals: 5 for the pyridine ring, 5 for the piperidine ring, and 1 for the methylene bridge. Aromatic carbons will be in the ~120-150 ppm range, while the aliphatic carbons of the piperidine and methylene linker will be upfield (~20-60 ppm).

-

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a clean, dry NMR tube. D₂O is often preferred for hydrochloride salts to ensure solubility.

-

Vortex the tube until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer's autosampler or probe.

-

Acquire a ¹H spectrum first to check for sample concentration and shimming.

-

Subsequently, acquire a ¹³C spectrum. Depending on the concentration, this may require a longer acquisition time (1-2 hours).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals to confirm proton ratios.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of its mass.

-

Causality & Predicted Analysis:

-

When the dihydrochloride salt is analyzed by Electrospray Ionization (ESI), the two HCl molecules will dissociate. The instrument will detect the protonated free base.

-

Expected Ion: The molecular formula of the free base is C₁₁H₁₆N₂. Its monoisotopic mass is 176.13 Da. Therefore, the primary ion observed in positive ESI mode should be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 177.14 . Observing this mass confirms the core molecular structure.

-

-

Prepare a dilute sample solution (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Inject the sample into the LC-MS system, typically using a short C18 column with a rapid gradient to separate the analyte from any potential impurities before it enters the mass spectrometer.

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ESI mode.

-

Analyze the resulting spectrum for the [M+H]⁺ ion at m/z ≈ 177.14.

Elemental Analysis

This technique provides the elemental composition (by mass percent) of a compound, which is used to verify the empirical formula.

-

Causality & Predicted Analysis:

-

For a dihydrochloride salt, elemental analysis is crucial for confirming the ratio of the organic molecule to the hydrochloride counter-ions.

-

Theoretical Calculation for C₁₁H₁₈Cl₂N₂ (MW: 249.18):

-

%C = (11 * 12.01) / 249.18 = 52.99%

-

%H = (18 * 1.01) / 249.18 = 7.28%

-

%Cl = (2 * 35.45) / 249.18 = 28.45%

-

%N = (2 * 14.01) / 249.18 = 11.25%

-

-

The experimental results from the analysis should match these theoretical values within an acceptable error margin (typically ±0.4%).

-

Conclusion

The thorough characterization of this compound is a prerequisite for its effective use in research and drug discovery. A systematic and orthogonal analytical approach, as outlined in this guide, is essential for unequivocally confirming its structure, purity, and identity. By combining the structural detail from NMR, the molecular weight confirmation from mass spectrometry, the purity assessment from HPLC, and the empirical formula validation from elemental analysis, researchers can proceed with confidence, knowing that the quality of their starting materials is robustly verified. This rigorous standard of characterization underpins scientific integrity and is a cornerstone of successful drug development programs.

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride chemical properties

An In-depth Technical Guide to 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound that has emerged as a significant and versatile building block in modern drug discovery and development.[1] Comprising a pyridine ring linked to a piperidine ring via a methylene bridge, this molecule combines key structural features that are highly valued in medicinal chemistry. The pyridine moiety, a bioisostere of a phenyl ring, offers a hydrogen bond acceptor and a weakly basic nitrogen atom, contributing to a wide range of biological activities.[2] The piperidine ring provides a saturated, flexible, and basic nitrogen center, which is instrumental in modulating physicochemical properties such as solubility and is frequently involved in crucial binding interactions with therapeutic targets.[1][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound. We will delve into the rationale behind its use as a key intermediate and explore the experimental methodologies that leverage its unique structure to create novel therapeutic agents, particularly those targeting neurological disorders and cancers.[1][4][5]

Physicochemical and Structural Properties

The utility of this compound in a laboratory and industrial setting is underpinned by its specific chemical and physical characteristics. The dihydrochloride salt form is deliberately employed to enhance the compound's stability and aqueous solubility, which are often limiting factors for parent amine compounds.[1] This modification facilitates easier handling, formulation, and application in various reaction conditions.

Key properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1172465-66-5 | [1][6] |

| Molecular Formula | C₁₁H₁₆N₂·2HCl | [1][6] |

| Molecular Weight | 249.18 g/mol | [1][7] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1][3] |

| MDL Number | MFCD03840136 | [1][6] |

| PubChem ID | 17998840 | [1] |

Strategic Synthesis and Rationale

The synthesis of 4-(Piperidin-4-ylmethyl)pyridine and its subsequent conversion to the dihydrochloride salt can be achieved through several strategic routes. A common and effective approach involves the catalytic hydrogenation of a pyridine precursor, which is a well-established method for producing piperidines.[8] The choice of catalyst and reaction conditions is critical to ensure selective reduction of the desired ring without affecting other functional groups.

The following diagram and protocol outline a representative synthetic workflow. The causality behind each step is explained to provide insight into the experimental design.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Salt Formation

This protocol describes a plausible multi-step synthesis based on standard organic chemistry transformations.

Objective: To synthesize this compound from commercially available starting materials.

Step 1: Reductive Amination - Imine Formation

-

Rationale: This step forms the crucial C-N bond between the two heterocyclic rings by first creating an imine intermediate.

-

To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene, add N-Boc-4-aminopiperidine (1.05 eq).

-

Add a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to facilitate the condensation reaction.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the imine product.

-

Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Upon completion, cool the reaction and proceed directly to the reduction step.

Step 2: Reductive Amination - Reduction to the Amine

-

Rationale: The imine is unstable and is immediately reduced to a stable secondary amine. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

Cool the reaction mixture containing the crude imine in an ice bath.

-

Slowly add methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(pyridin-4-ylmethyl)piperidine.

Step 3: Boc Deprotection

-

Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under the reductive amination conditions but is easily removed with strong acid, like trifluoroacetic acid (TFA), to reveal the free piperidine nitrogen.

-

Dissolve the crude product from Step 2 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Stir the reaction at room temperature for 1-2 hours until TLC/LC-MS confirms the complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the free base into DCM.

-

Dry the organic layers and concentrate to yield 4-(Piperidin-4-ylmethyl)pyridine as a free base.

Step 4: Dihydrochloride Salt Formation

-

Rationale: Conversion to the dihydrochloride salt improves the compound's stability, crystallinity, and solubility in aqueous media, making it ideal for storage and further use. Both the piperidine and pyridine nitrogens are basic and will be protonated.

-

Dissolve the purified free base from Step 3 in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether or isopropanol (2.1 eq) with stirring.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as an off-white solid.[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for constructing more complex and biologically active molecules.[1] Its structure is frequently found in compounds targeting the central nervous system (CNS) and in oncology.

1. Scaffold for CNS-Active Agents: The piperidine moiety is a common feature in drugs targeting neurological disorders.[1] Its basic nitrogen can be crucial for interacting with key acidic residues (e.g., aspartate, glutamate) in receptors and enzymes. The pyridine ring can act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and pharmacokinetic properties.[9] This scaffold has been explored for the development of agents targeting various receptors and transporters in the brain.[3]

2. Intermediate for Enzyme Inhibitors: The compound serves as a key intermediate in the synthesis of potent enzyme inhibitors. For example, structurally related 3-(piperidin-4-ylmethoxy)pyridine compounds have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.[4][10] In these inhibitors, the piperidine nitrogen engages in critical interactions within the enzyme's active site, while the pyridine core serves as a stable anchor for further chemical modification to optimize potency and selectivity.[4]

3. Versatile Chemical Handle: Both the piperidine and pyridine rings offer sites for chemical modification. The secondary amine of the piperidine ring can be readily functionalized via N-alkylation, N-acylation, or reductive amination to introduce diverse substituents. These modifications are used to modulate the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution, allowing for fine-tuning of electronic properties and interaction with biological targets.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular fragment that provides a robust starting point for the synthesis of complex pharmaceutical agents. Its favorable physicochemical properties, combined with the proven biological relevance of its constituent pyridine and piperidine rings, make it a high-value intermediate for medicinal chemists. Understanding its chemical properties, synthetic routes, and strategic applications is essential for researchers aiming to leverage this powerful scaffold in the design and development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-((Piperidin-4-yl)methyl)pyridine dihydrochloride | CAS 1172465-66-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 4-PIPERIDIN-4-YLMETHYLPYRIDINE DIHYDROCHLORIDE CAS#: 1172465-66-5 [m.chemicalbook.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Introduction

4-(Piperidin-4-ylmethyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring and a piperidine ring, makes it a versatile scaffold for synthesizing a wide range of pharmacologically active compounds. The dihydrochloride salt form is often preferred to enhance solubility and stability, critical attributes for active pharmaceutical ingredients (APIs).[1][2]

The rigorous confirmation of the chemical structure, identity, and purity of such compounds is a cornerstone of the drug development process, mandated by regulatory bodies and essential for ensuring safety and efficacy. Spectroscopic analysis provides the definitive data required for this characterization. This guide offers an in-depth exploration of the primary spectroscopic techniques used to analyze this compound, providing both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.

Molecular Structure and Its Spectroscopic Implications

To interpret spectroscopic data accurately, one must first understand the molecule's structure and the effects of its salt form. The compound consists of a pyridine ring linked at the 4-position to a piperidine ring via a methylene (-CH2-) bridge. As a dihydrochloride salt, both the pyridine and piperidine nitrogen atoms are protonated, forming pyridinium and piperidinium ions, respectively. This dual protonation profoundly influences the electronic environment of the entire molecule, which is directly reflected in its spectroscopic signatures.

Molecular Details:

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₈Cl₂N₂

-

Molecular Weight: 249.18 g/mol

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the connectivity of the title compound.

Causality Behind Experimental Choices

-

Solvent Selection: The choice of a deuterated solvent is critical. Due to the ionic nature of the dihydrochloride salt, solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H protons, which would be replaced by deuterium in D₂O.[3] The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as a convenient internal reference.[3]

-

Protonation Effects: The protonation of the nitrogen atoms causes significant downfield shifts for adjacent protons and carbons. The aromatic protons on the pyridinium ring will be deshielded and appear at a much lower field than those of neutral pyridine. Similarly, the protons on the carbons alpha to the piperidinium nitrogen will be shifted downfield.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm relative to Tetramethylsilane (TMS).

| Proton Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Pyridinium N-H | > 12.0 | broad singlet | 1H | Highly deshielded due to positive charge on N. |

| Piperidinium N-H | 8.0 - 9.0 | broad singlet | 2H | Broad signal due to quadrupolar relaxation and exchange. |

| Pyridinium H-2, H-6 | 8.5 - 8.8 | doublet | 2H | Most downfield aromatic protons, adjacent to N⁺. |

| Pyridinium H-3, H-5 | 7.8 - 8.1 | doublet | 2H | Upfield relative to H-2/6. |

| Methylene (-CH₂-) | ~2.8 - 3.1 | doublet | 2H | Bridge between aliphatic and aromatic systems. |

| Piperidinium H-2, H-6 (axial/eq) | ~3.2 - 3.5 | multiplet | 4H | Deshielded by adjacent N⁺. |

| Piperidinium H-4 (methine) | ~2.0 - 2.3 | multiplet | 1H | Complex splitting due to multiple neighbors. |

| Piperidinium H-3, H-5 (axial/eq) | ~1.7 - 2.0 | multiplet | 4H | Typical aliphatic piperidine signals.[4][5] |

| Carbon Assignment | Predicted ¹³C Shift (δ, ppm) | Key Insights |

| Pyridinium C-4 | 150 - 155 | Quaternary carbon attached to the side chain. |

| Pyridinium C-2, C-6 | 145 - 148 | Deshielded by adjacent N⁺. |

| Pyridinium C-3, C-5 | 125 - 130 | Shielded relative to C-2/6. |

| Piperidinium C-2, C-6 | 45 - 50 | Alpha to the piperidinium nitrogen. |

| Piperidinium C-4 | 35 - 40 | Methine carbon at the point of substitution. |

| Methylene (-CH₂-) | 30 - 35 | Bridge carbon. |

| Piperidinium C-3, C-5 | 28 - 32 | Beta to the piperidinium nitrogen.[4] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range from -1 to 14 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 180 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual DMSO peak (δH = 2.50 ppm, δC = 39.52 ppm).[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the Spectrum

The IR spectrum of this compound will be dominated by features arising from the protonated amine groups.

-

N⁺-H Stretching: The most prominent feature will be a very broad and strong absorption band in the 2500-3200 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibrations in pyridinium and piperidinium salts.[6][7]

-

C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and methylene groups) will appear just below 3000 cm⁻¹.[8]

-

C=C and C=N Stretching: The pyridinium ring stretching vibrations will produce sharp, medium-to-strong bands in the 1480-1640 cm⁻¹ region.[9] Protonation often shifts these bands to higher wavenumbers compared to neutral pyridine.[9]

-

C-H Bending: Aliphatic C-H bending (scissoring) vibrations for the CH₂ groups will be visible around 1450 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch (Pyridinium, Piperidinium) | 2500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=C, C=N Ring Stretch (Pyridinium) | 1480 - 1640 | Medium-Strong |

| Aliphatic C-H Bend | ~1450 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Scan Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a pre-charged, polar molecule like this dihydrochloride salt, Electrospray Ionization (ESI) is the ideal technique.

Expected Observations

-

Ionization: In the ESI source, the dihydrochloride salt will dissociate. In positive ion mode, the molecule will be detected as the protonated free base, [M+H]⁺, where M is the neutral 4-(Piperidin-4-ylmethyl)pyridine molecule.

-

Mass of Free Base (C₁₁H₁₆N₂): 176.13 Da

-

Expected [M+H]⁺ ion: m/z 177.14

-

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 177.14 can be used to confirm the structure. The most likely fragmentation pathway involves the cleavage of the C-C bond between the methylene bridge and the piperidine ring, which is a common fragmentation route for piperidine derivatives.[10]

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture. A small amount of formic acid (0.1%) is often added to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the [M+H]⁺ ion.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

MS/MS Acquisition:

-

Select the [M+H]⁺ ion (m/z 177.14) as the precursor for collision-induced dissociation (CID).

-

Apply collision energy to induce fragmentation and acquire the product ion spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the chromophore—the part of the molecule that absorbs UV light—is the pyridinium ring.

Spectral Interpretation

The π → π* transitions of the pyridinium ring are responsible for UV absorption. Neutral pyridine typically shows absorption maxima around 250-260 nm.[11][12] Protonation to form the pyridinium ion alters the electronic structure, often causing a slight shift in the absorption maximum (λ_max).[13] The spectrum is expected to show a strong absorption band in the 255-270 nm range.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., water or ethanol). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Replace the blank cuvette with the sample cuvette and scan the spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. A robust analytical strategy relies on integrating the data from multiple spectroscopic methods to build a self-validating and conclusive structural dossier.

Caption: Integrated workflow for comprehensive spectroscopic analysis.

Conclusion

The is a multi-faceted process that leverages the strengths of NMR, IR, MS, and UV-Vis techniques. The protonated nature of the molecule in its dihydrochloride form is a critical factor that defines its characteristic spectral features, from the deshielded protons in NMR to the prominent N⁺-H stretches in IR. By systematically applying the protocols outlined in this guide and integrating the data from each method, researchers and drug development professionals can confidently and accurately confirm the structure and identity of this important pharmaceutical building block, ensuring the integrity and quality of their work.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. rsc.org [rsc.org]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 6. Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Early Studies on 4-(Piperidin-4-ylmethyl)pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Versatile Scaffold

The 4-(piperidin-4-ylmethyl)pyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its early exploration by researchers was driven by the quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles for various biological targets. This technical guide provides an in-depth analysis of the foundational studies on 4-(piperidin-4-ylmethyl)pyridine derivatives, with a particular focus on their initial development as histamine H3 receptor antagonists and muscarinic M1 receptor agonists. We will delve into the synthetic strategies, bioanalytical methodologies, and early structure-activity relationship (SAR) insights that paved the way for the contemporary understanding and application of this important chemical motif.

Part 1: Targeting the Histamine H3 Receptor - A New Frontier in Neuropharmacology

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1][2] This has made it an attractive target for the treatment of a variety of CNS disorders. Early investigations into 4-(piperidin-4-ylmethyl)pyridine derivatives were significantly influenced by the established pharmacophore for H3 receptor antagonists, which often featured a piperidine ring.[2][3]

Rationale for Investigation

The core hypothesis underpinning the initial exploration of 4-(piperidin-4-ylmethyl)pyridine derivatives as histamine H3 receptor antagonists was the structural similarity of this scaffold to known H3 antagonists. The piperidine moiety was a well-established feature in H3 receptor ligands, and the pyridine ring was investigated as a bioisosteric replacement for the imidazole group found in early H3 antagonists like 4-[(1H-imidazol-4-yl)methyl]piperidine.[2] The aim was to discover novel chemical entities with improved drug-like properties, such as better oral bioavailability and reduced off-target effects.

Synthesis and Characterization: A General Approach

The synthesis of 4-(piperidin-4-ylmethyl)pyridine derivatives in early studies typically followed a convergent synthetic strategy. A common approach involved the coupling of a suitably functionalized pyridine derivative with a piperidine synthon.

-

Preparation of the Pyridine Electrophile: A common starting material is 4-(chloromethyl)pyridine, which can be synthesized from 4-picoline.

-

N-Alkylation of Piperidine: The pyridine electrophile is then reacted with a desired piperidine derivative. The piperidine nitrogen acts as a nucleophile, displacing the chloride to form the C-N bond. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

-

Purification and Characterization: The crude product is purified using standard techniques such as column chromatography on silica gel. The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: General Synthetic Scheme for 4-(Piperidin-4-ylmethyl)pyridine Derivatives.

Biological Evaluation: From Binding to Function

The evaluation of novel 4-(piperidin-4-ylmethyl)pyridine derivatives as histamine H3 receptor antagonists involved a hierarchical screening process, starting with in vitro binding assays to determine their affinity for the receptor, followed by functional assays to assess their antagonist activity.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

-

Radioligand Binding: The cell membranes are incubated with a radiolabeled H3 receptor ligand, such as [³H]Nα-methylhistamine, and varying concentrations of the test compound.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the inhibitory concentration (IC₅₀) of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The binding affinity (Ki) is then calculated from the IC₅₀ value.

Caption: Screening Workflow for H3 Receptor Antagonists.

Early Structure-Activity Relationship (SAR) Insights

Early studies on 4-(piperidin-4-ylmethyl)pyridine derivatives as histamine H3 antagonists provided valuable insights into the structural requirements for potent activity.

| Structural Moiety | Modification | Impact on Activity | Reference |

| Piperidine Ring | Substitution at the 1-position | Crucial for potency; bulky, lipophilic groups often favored. | [2][4] |

| Pyridine Ring | Substitution on the ring | Can modulate potency and selectivity. | [4] |

| Linker | Methylene linker between piperidine and pyridine | Generally optimal as a single methylene unit. | [2] |

Part 2: Exploring Muscarinic M1 Receptor Agonism for CNS Disorders

The muscarinic M1 acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[5] The 4-(piperidin-4-ylmethyl)pyridine scaffold has also been explored in the context of developing selective M1 receptor agonists and positive allosteric modulators (PAMs).

Rationale for Investigation

The rationale for investigating 4-(piperidin-4-ylmethyl)pyridine derivatives as M1 muscarinic agonists stemmed from the need for novel, selective activators of this receptor subtype. Non-selective muscarinic agonists often lead to undesirable side effects due to the activation of other muscarinic receptor subtypes in the periphery.[5] The 4-(piperidin-4-ylmethyl)pyridine scaffold offered a versatile platform for designing ligands with the potential for high M1 selectivity.

Synthesis of M1 Agonist Derivatives

The synthetic approaches for M1 agonist derivatives are similar to those for H3 antagonists, often involving the coupling of a functionalized pyridine with a piperidine core. The diversity of the final compounds is achieved by varying the substituents on both the pyridine and piperidine rings.

Biological Evaluation: Assessing M1 Receptor Activation

The in vitro evaluation of 4-(piperidin-4-ylmethyl)pyridine derivatives as M1 muscarinic agonists typically involves functional assays in cell lines expressing the human M1 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured.

-

Assay: The cells are incubated with varying concentrations of the test compound. Activation of the M1 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the accumulation of inositol phosphates.

-

Quantification: The accumulated inositol phosphates are quantified using a commercially available assay kit.

-

Data Analysis: The data are used to generate dose-response curves and determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect) of the compound.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Early SAR Insights for M1 Agonists

Early studies on M1 agonists based on the 4-(piperidin-4-ylmethyl)pyridine scaffold highlighted the importance of specific structural features for achieving potency and selectivity.

| Structural Moiety | Modification | Impact on Activity | Reference |

| Piperidine Ring | N-substitution | Influences potency and can impart allosteric modulatory properties. | [6] |

| Pyridine Ring | Substituents | Can fine-tune selectivity and pharmacokinetic properties. | [5] |

| Overall Lipophilicity | Increased lipophilicity | Often correlates with increased potency, but needs to be balanced for good ADME properties. | [6] |

Conclusion and Future Directions

The early studies on 4-(piperidin-4-ylmethyl)pyridine derivatives laid a solid foundation for the development of a wide array of pharmacologically active compounds. The initial focus on histamine H3 receptor antagonists and muscarinic M1 receptor agonists demonstrated the versatility of this scaffold in targeting key receptors in the central nervous system. The synthetic methodologies and biological evaluation cascades established in these early investigations continue to be relevant in the ongoing quest for novel therapeutics. Future research in this area will likely focus on further refining the selectivity of these derivatives, exploring new therapeutic applications, and optimizing their pharmacokinetic and safety profiles to deliver the next generation of medicines based on this remarkable chemical core.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

biological screening of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

An In-depth Technical Guide to the Biological Screening of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and validation of versatile chemical scaffolds are paramount. This compound (CAS No: 1172465-66-5) represents such a scaffold—a molecule whose structural motifs are prevalent in a multitude of biologically active agents.[1] Its architecture, combining a pyridine ring with a piperidine moiety, offers a unique blend of properties. The piperidine group, in particular, is a well-established pharmacophore known to enhance receptor binding and modulate pharmacokinetic properties.[1][2]

Derivatives built upon this core structure have demonstrated significant activity across a spectrum of therapeutic areas, including neuropharmacology, oncology, inflammation, and infectious diseases.[3][4][5][6] This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a strategic framework for the systematic biological evaluation of this compound. We will proceed through a tiered screening cascade, from initial safety and broad-spectrum profiling to hypothesis-driven investigations into its most promising mechanisms of action, all grounded in field-proven methodologies and scientific rationale.

Part 1: Foundational Screening — Establishing a Bio-Activity Profile

The initial phase of any screening campaign is discovery. The objective is to cast a wide net to establish a foundational understanding of the compound's biological behavior and therapeutic potential. This begins with assessing its intrinsic cytotoxicity to define a viable concentration window for subsequent, more specific assays.

Core Directive: Safety and Therapeutic Window Assessment

Before delving into specific biological targets, understanding the compound's general effect on cell viability is a non-negotiable first step. This data is critical for two reasons:

-

Safe Handling and Dosing: Preliminary toxicological data informs laboratory safety protocols. Available safety information on similar structures indicates a moderate acute oral toxicity in rats (LD50 of 440 mg/kg) and potential for skin and eye irritation, necessitating careful handling.

-

Data Interpretation: Cytotoxicity data allows us to distinguish between a desired, specific anti-proliferative effect (e.g., in cancer cells) and non-specific toxicity that would render the compound unsuitable for further development.

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the quantity of which is directly proportional to the number of living cells.

Methodology:

-

Cell Plating: Seed a panel of cell lines (e.g., HEK293 for a baseline, a neuronal line like SH-SY5Y, and a cancer line like A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

-

Incubation: Add the diluted compound to the cells and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Broad-Spectrum Pharmacological Profiling

With a defined therapeutic window, the next logical step is a broad pharmacological screen. This approach efficiently identifies potential primary targets and flags potential off-target liabilities early in the discovery process. The structural motifs of our compound suggest several high-probability target classes.

| Target Class | Specific Examples | Rationale Based on Structural Precedent | Reference |

| Enzymes | Lysine Specific Demethylase 1 (LSD1), Histone Deacetylases (HDACs), ALK/ROS1, Monoamine Oxidase (MAO-A/B) | The piperidin-4-ylmethyl group is a key feature in potent LSD1 inhibitors; pyridine derivatives often target kinases and epigenetic enzymes. | [4][8][9] |

| Ion Channels | T-type Calcium Channels (e.g., Cav3.1), hERG Potassium Channel | Piperidine derivatives are established blockers of T-type calcium channels for neuropathic pain. hERG is a critical anti-target for cardiotoxicity. | [3] |

| GPCRs | Dopamine Receptors (e.g., D2), Serotonin Receptors (e.g., 5-HT2A) | The piperidine scaffold is a classic component of many CNS-active agents that target G-protein coupled receptors. | [1] |

| Inflammatory Mediators | TNF-α, Nitric Oxide (NO) Production | Pyridine and benzimidazole-piperidine derivatives have shown potent anti-inflammatory effects by modulating these pathways. | [6] |

Part 2: Hypothesis-Driven Screening — Investigating High-Potential Therapeutic Areas

Based on strong literature precedents for structurally related compounds, we can now move to more focused, hypothesis-driven screening. The most compelling evidence points towards oncology, specifically epigenetic modulation, and neuropharmacology.

Area 1: Oncology — Targeting Lysine Specific Demethylase 1 (LSD1)

Mechanistic Insight: LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[4] Its overexpression is linked to various cancers. Crucially, studies have shown that adding a basic amine group, such as the piperidin-4-ylmethyl moiety, can dramatically increase both the potency and selectivity of LSD1 inhibitors.[4][10] This makes LSD1 a primary hypothetical target for our compound.

Principle: This biochemical assay measures the ability of the test compound to inhibit the enzymatic activity of recombinant human LSD1 on a specific substrate.

Methodology:

-

Reagents: Recombinant human LSD1, a biotinylated H3K4 dimethylated peptide substrate, and a detection system (e.g., HTRF or fluorescence-based).

-

Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 5 µL of LSD1 enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate Reaction: Add 10 µL of the peptide substrate to start the demethylation reaction. Incubate for 1 hour at 37°C.

-

Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., europium-labeled anti-H3K4me1 antibody and a streptavidin-acceptor).

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Area 2: Anti-Inflammatory Activity — Modulating Macrophage Response

Mechanistic Insight: The NF-κB signaling pathway is a cornerstone of the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), it triggers the production of pro-inflammatory mediators including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[6] Structurally related benzimidazole-piperidine compounds have been shown to potently inhibit this process.[6]

Principle: This cell-based assay uses LPS-stimulated murine macrophages (RAW 264.7) to quantify the inhibitory effect of the compound on the production of key inflammatory markers.

Methodology:

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding 1 µg/mL of LPS to each well (except for the negative control). Incubate for 24 hours.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell supernatant to a new plate.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Measure absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

-

TNF-α Measurement (ELISA):

-

Use the remaining cell supernatant to quantify TNF-α concentration using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Analysis: Determine the IC50 values for the inhibition of both NO and TNF-α production.

Part 3: Critical Counter-Screening — Ensuring Target Selectivity

A potent compound is only as valuable as it is selective. For the pyridine-piperidine scaffold, two counter-screens are of paramount importance: assessing cardiotoxicity liability via the hERG channel and ensuring selectivity over related monoamine oxidase enzymes.

hERG Channel Inhibition

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Many small molecules, particularly those containing basic nitrogen atoms like piperidine, have an affinity for this channel.[3] Early assessment of hERG liability is a critical step in drug development. This is typically performed using automated patch-clamp electrophysiology.

MAO-A/B Selectivity

Rationale: LSD1 is structurally and mechanistically homologous to monoamine oxidase A (MAO-A) and B (MAO-B), which are critical for neurotransmitter metabolism.[4] To be a viable therapeutic, an LSD1 inhibitor must demonstrate high selectivity over the MAOs to avoid adverse effects such as hypertensive crisis or drug-drug interactions.

Principle: Commercially available kits provide a simple, luminescence-based method to measure the activity of MAO enzymes. The MAO reaction produces hydrogen peroxide, which is used by a horseradish peroxidase enzyme to convert a luminogenic substrate into a light-emitting product.

Methodology:

-

Assay Setup: Perform the assay in a 96-well white plate. Add recombinant human MAO-A or MAO-B enzyme.

-

Compound Addition: Add the test compound across a range of concentrations.

-

Substrate Reaction: Add the MAO substrate and detection reagents.

-

Incubation: Incubate at room temperature for 1 hour.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate IC50 values and determine the selectivity ratio (IC50 MAO / IC50 LSD1). A high ratio (>100-fold) is desirable.

| Parameter | Target | Off-Target 1 | Off-Target 2 | Off-Target 3 |

| Assay | LSD1 Enzymatic Assay | hERG Patch Clamp | MAO-A Assay | MAO-B Assay |

| IC50 Value | e.g., 50 nM | e.g., > 10 µM | e.g., 8 µM | e.g., 15 µM |

| Selectivity Ratio | - | >200-fold | 160-fold | 300-fold |

| Interpretation | Potent on-target activity | Low risk of cardiotoxicity | High selectivity over MAOs | High selectivity over MAOs |

Conclusion and Forward Path

This technical guide outlines a systematic, multi-tiered strategy for the . By progressing from broad, foundational assays to specific, hypothesis-driven investigations and critical selectivity counter-screens, a comprehensive profile of the compound's therapeutic potential and liabilities can be constructed. The data generated from this cascade—potency against specific targets like LSD1, cellular activity, a defined cytotoxicity window, and high selectivity over off-targets like MAO and hERG—provides the robust foundation needed to justify advancement into lead optimization, detailed ADME/Tox studies, and eventual in vivo efficacy models.[11] This structured approach maximizes the probability of success while efficiently allocating resources in the complex journey of drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 9. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bcc.bas.bg [bcc.bas.bg]

A Technical Guide to the Mechanistic Versatility of the 4-(Piperidin-4-ylmethyl)pyridine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(piperidin-4-ylmethyl)pyridine core is a privileged chemical scaffold in modern medicinal chemistry. While not a therapeutic agent in itself, its structural motifs are integral to the design of highly specific ligands targeting distinct classes of proteins. This guide provides an in-depth exploration of the primary mechanisms of action associated with derivatives of this scaffold, with a principal focus on its role in developing potent Histamine H3 receptor antagonists. A secondary, mechanistically distinct application in the inhibition of Lysine-Specific Demethylase 1 (LSD1) is also examined. We will dissect the downstream signaling pathways, provide validated experimental protocols for mechanistic elucidation, and offer expert insights into the causality behind these scientific methodologies. The dihydrochloride salt form, commonly used for such compounds, serves to enhance aqueous solubility and stability for research and development purposes.

The 4-(Piperidin-4-ylmethyl)pyridine Scaffold: A Foundation for Targeted Therapy

The 4-(piperidin-4-ylmethyl)pyridine structure combines a basic piperidine ring with a pyridine moiety. This arrangement provides a versatile three-dimensional framework with key pharmacophoric features: a basic nitrogen atom within the piperidine ring capable of forming critical salt bridges, and a pyridine ring system that can be modified to fine-tune properties like lipophilicity, polarity, and steric bulk. These characteristics have enabled its use as a foundational element in creating targeted inhibitors and modulators for disparate protein families, from G-protein coupled receptors (GPCRs) to epigenetic enzymes.[1][2]

Primary Mechanism of Action: Histamine H3 Receptor Antagonism/Inverse Agonism

The most prominent application of piperidine-based scaffolds, including those structurally related to 4-(piperidin-4-ylmethyl)pyridine, is in the development of antagonists and inverse agonists for the Histamine H3 receptor (H3R).[1][3]

The Histamine H3 Receptor: A Key Neuromodulatory Target

The H3R is a presynaptic autoreceptor belonging to the GPCR superfamily.[4][5] Its primary role is to negatively regulate the synthesis and release of histamine in the central nervous system (CNS).[4][5] Furthermore, as a heteroreceptor, it also modulates the release of other critical neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[6]

The H3 receptor exhibits high constitutive activity, meaning it can signal even in the absence of an endogenous agonist (histamine).[5] This property is crucial for understanding the action of many therapeutic candidates.

Molecular Mechanism: Interruption of Gi-Coupled Signaling

H3R exerts its inhibitory effects through coupling with the Gi/o family of G-proteins.[4][7] The signaling cascade proceeds as follows:

-

Activation: Upon binding of histamine (or due to constitutive activity), the H3R activates the associated Gi protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[7]

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]

-

Downstream Effects: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), ultimately leading to the inhibition of neurotransmitter release.

Antagonists based on the 4-(piperidin-4-ylmethyl)pyridine scaffold competitively block the binding of histamine to the H3R, thereby preventing this inhibitory cascade. Inverse agonists go a step further; they bind to the H3R and stabilize it in an inactive conformation, reducing its high constitutive activity and leading to a more profound disinhibition of neurotransmitter release.[5][9] This dual action makes H3R inverse agonists potent wake-promoting (nootropic) and pro-cognitive agents.[5][9]

Alternative Mechanism of Action: Lysine-Specific Demethylase 1 (LSD1) Inhibition

In a distinct therapeutic area, pyridine- and piperidine-containing compounds have been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical to epigenetic regulation.[2][10]

LSD1 is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[2][10] The methylation status of histones plays a pivotal role in controlling gene expression. Overexpression of LSD1 is implicated in the pathogenesis of various cancers, making it a validated drug target.[2]

Compounds derived from structures like 3-(piperidin-4-ylmethoxy)pyridine act as competitive inhibitors, occupying the substrate-binding pocket of the LSD1 enzyme.[2][10] This inhibition prevents the demethylation of H3K4, leading to an increase in cellular H3K4 methylation levels. The ultimate downstream effect is the reactivation of tumor suppressor genes and potent inhibition of proliferation in cancer cells.[2]

Experimental Elucidation of Mechanism: A Guide for H3R Antagonism

To rigorously characterize a compound as an H3R antagonist, a tiered experimental approach is essential. This workflow serves as a self-validating system, progressing from target engagement to functional consequence.

Protocol 1: Radioligand Binding Assay (Target Affinity)

This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.[4]

-

Objective: To determine the binding affinity constant (Ki) of the test compound.

-

Principle: Competition between the unlabeled test compound and a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine) for binding to membranes prepared from cells expressing the H3 receptor (e.g., HEK293-hH3R cells) or from brain tissue.[11]

-

Methodology:

-

Membrane Preparation: Homogenize rat brain cortex or HEK293-hH3R cells in an ice-cold buffer. Centrifuge to pellet membranes and wash repeatedly to remove endogenous substances.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50, which is then converted to the Ki value.

-

-

Causality Insight: This protocol is the gold standard for confirming direct physical interaction with the target receptor. The rapid filtration and washing are critical to minimize dissociation of the ligand-receptor complex, ensuring that the measured signal accurately reflects the equilibrium binding state.

Protocol 2: Functional cAMP Accumulation Assay (Antagonist Potency)

This assay measures the functional consequence of H3 receptor modulation by quantifying intracellular cAMP levels.[8][12]

-

Objective: To determine the functional potency (IC50 or pA2) of the test compound as an antagonist or inverse agonist.

-

Principle: Since H3R is Gi-coupled, its activation inhibits cAMP production.[7] To measure antagonism, cells are first stimulated with an agent like forskolin to raise cAMP levels. The ability of an H3R agonist to reduce this stimulated cAMP level is then measured. An antagonist will block the effect of the agonist.

-

Methodology:

-

Cell Culture: Plate cells stably expressing the H3 receptor (e.g., CHO-hH3R) in a 96-well plate and grow to confluence.

-

Pre-incubation: Aspirate media and pre-incubate cells with varying concentrations of the test antagonist for 15-30 minutes.

-

Stimulation: Add a fixed concentration of an H3R agonist (e.g., R-(-)-α-methylhistamine) along with a cAMP-stimulating agent (e.g., 1 µM Forskolin). Incubate for another 30 minutes.

-

Cell Lysis & Detection: Lyse the cells and measure the accumulated cAMP using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™.[13] These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer.

-

Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of the antagonist. A Schild analysis can be performed to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

-

-

Trustworthiness: This functional assay validates the binding data. Observing a dose-dependent reversal of agonist activity confirms that the compound is not merely binding but is functionally modulating the receptor's signaling pathway. The inclusion of forskolin is a key control that amplifies the signaling window for Gi-coupled receptors.

Representative Data

The following table summarizes typical binding affinities for potent H3R antagonists derived from piperidine-based scaffolds.

| Compound Class/Example | Binding Affinity (Ki, nM) | Functional Potency (pA2) | Source |

| Aniline Amide Derivative | 0.4 - 1.9 | ~10.1 | |

| Thioperamide | ~4 | 8.79 | [4] |

| Ciproxifan | 9.2 | N/A | [4] |

| Novel Piperidinols | Varies (nanomolar) | Varies | [3] |

Conclusion and Future Directions

The 4-(piperidin-4-ylmethyl)pyridine scaffold is a testament to the power of modular design in drug discovery. Its derivatives have been successfully optimized to act as potent antagonists of the Histamine H3 receptor and inhibitors of the epigenetic enzyme LSD1, demonstrating remarkable mechanistic plasticity. The primary mechanism via H3R antagonism leverages the disinhibition of key neurotransmitter systems, offering therapeutic potential for disorders of wakefulness and cognition.[5][9] Future research will likely continue to exploit this scaffold's favorable physicochemical properties to explore new targets and develop next-generation therapeutics with enhanced selectivity and safety profiles.

References

- 1. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of 4-piperidinols as novel H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]